N'-benzyl-N'-tert-butylethane-1,2-diamine
Overview
Description
N’-benzyl-N’-tert-butylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzyl-N’-tert-butylethane-1,2-diamine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H5CH2Cl+(CH3)3CNH2→C6H5CH2NHC(CH3)3+HCl
Industrial Production Methods
In industrial settings, the synthesis of N’-benzyl-N’-tert-butylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’-tert-butylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamines and nitrones.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines and nitrones.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N’-benzyl-N’-tert-butylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N’-tert-butylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-tert-butylamine: Similar structure but lacks the ethane-1,2-diamine backbone.
N,N’-di-tert-butylethylenediamine: Contains two tert-butyl groups but no benzyl group.
Uniqueness
N’-benzyl-N’-tert-butylethane-1,2-diamine is unique due to the presence of both benzyl and tert-butyl groups attached to the ethane-1,2-diamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61694-83-5 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N'-benzyl-N'-tert-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)15(10-9-14)11-12-7-5-4-6-8-12/h4-8H,9-11,14H2,1-3H3 |
InChI Key |
QLLOSKPKUMWQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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